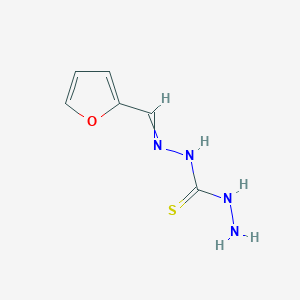
Furfurylidene thiocarbohydrazide
Cat. No. B8458934
M. Wt: 184.22 g/mol
InChI Key: GKIIBFCAIUTNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04184875
Procedure details


24 g of furfural and 26.5 g of thiocarbohydrazide in 150 ml of methanol are vigorously stirred. Stirring is continued for 30 minutes after the exothermic reaction has died down. The precipitate is suction filtered and recrystallised from methanol. 30.1 g of furfurylidene thiocarbohydrazide, melting at 186° to 187° C. are obtained.



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][NH:9][C:10]([NH:12][NH2:13])=[S:11]>CO>[CH:1](=[N:8][NH:9][C:10]([NH:12][NH2:13])=[S:11])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)=O
|
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)NN
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the exothermic reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from methanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CO1)=NNC(=S)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
